molecular formula C9H8N4O5 B2839404 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide CAS No. 1209130-02-8

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2839404
CAS No.: 1209130-02-8
M. Wt: 252.186
InChI Key: VTZLXFXCZQLVLP-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound that features a unique combination of a nitrofuran moiety and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a nitrile with hydroxylamine under acidic conditions to form an amidoxime, which is then cyclized using an appropriate dehydrating agent.

    Attachment of the Methyl Group: The methyl group is introduced via alkylation, often using methyl iodide or a similar reagent.

    Formation of the Nitrofuran Moiety: The nitrofuran ring is synthesized through nitration of a furan derivative, followed by functional group transformations to introduce the carboxamide functionality.

    Coupling of the Two Moieties: The final step involves coupling the oxadiazole and nitrofuran moieties, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions or using reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxadiazole or nitrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential antimicrobial and anticancer properties. The nitrofuran moiety is known for its biological activity, and the oxadiazole ring can enhance the compound’s stability and bioavailability.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may also make it useful in the design of sensors or catalysts.

Mechanism of Action

The biological activity of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide is thought to involve multiple mechanisms:

    DNA Interaction: The nitrofuran moiety can intercalate into DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism, leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The nitro group can be reduced to generate reactive oxygen species, causing oxidative stress and damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrothiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitropyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide is unique due to the combination of the nitrofuran and oxadiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O5/c1-5-11-7(18-12-5)4-10-9(14)6-2-3-8(17-6)13(15)16/h2-3H,4H2,1H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZLXFXCZQLVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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